molecular formula C12H6BrFO B12513502 2-Bromo-1-fluorodibenzo[b,d]furan

2-Bromo-1-fluorodibenzo[b,d]furan

Cat. No.: B12513502
M. Wt: 265.08 g/mol
InChI Key: XHAMAQQPOFHFFR-UHFFFAOYSA-N
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Description

2-Bromo-1-fluorodibenzo[b,d]furan is an organic compound with the molecular formula C₁₂H₆BrFO. It belongs to the class of dibenzofurans, which are heterocyclic aromatic compounds containing a furan ring fused to two benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-fluorodibenzo[b,d]furan typically involves the bromination and fluorination of dibenzofuran. One common method includes the bromination of dibenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-fluorodibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Electrophilic Substitution: Reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofurans, while oxidation can produce quinones or other oxygenated derivatives .

Scientific Research Applications

2-Bromo-1-fluorodibenzo[b,d]furan has several scientific research applications, including:

    Materials Science: Used as an intermediate in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds with antibacterial, antifungal, or anticancer properties.

    Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Environmental Chemistry: Employed in the analysis of environmental pollutants and their degradation pathways.

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluorodibenzo[b,d]furan depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-chlorodibenzo[b,d]furan: Similar structure but with a chlorine atom instead of fluorine.

    2-Bromo-1-iododibenzo[b,d]furan: Contains an iodine atom instead of fluorine.

    2-Fluoro-1-chlorodibenzo[b,d]furan: Contains both fluorine and chlorine atoms.

Uniqueness

2-Bromo-1-fluorodibenzo[b,d]furan is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H6BrFO

Molecular Weight

265.08 g/mol

IUPAC Name

2-bromo-1-fluorodibenzofuran

InChI

InChI=1S/C12H6BrFO/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h1-6H

InChI Key

XHAMAQQPOFHFFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3F)Br

Origin of Product

United States

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